3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid
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Overview
Description
3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid is a compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-bis(trifluoromethyl)benzaldehyde with a suitable amine under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods are often employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for amino group substitution.
Major Products: The major products formed from these reactions include various substituted derivatives and oxides, which can be further utilized in different applications .
Scientific Research Applications
3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of trifluoromethyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
- 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid
- 2-Amino-3-(4-trifluoromethoxy-phenyl)propionic acid
Comparison: Compared to similar compounds, 3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid exhibits unique properties due to the presence of two trifluoromethyl groups.
Properties
Molecular Formula |
C12H11F6NO2 |
---|---|
Molecular Weight |
315.21 g/mol |
IUPAC Name |
3-amino-4-[2,4-bis(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C12H11F6NO2/c13-11(14,15)7-2-1-6(3-8(19)5-10(20)21)9(4-7)12(16,17)18/h1-2,4,8H,3,5,19H2,(H,20,21) |
InChI Key |
OJCHACUSRJFHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(CC(=O)O)N |
Origin of Product |
United States |
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